molecular formula C20H20N2O4S2 B3468199 1-(2-naphthylsulfonyl)-4-(phenylsulfonyl)piperazine

1-(2-naphthylsulfonyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B3468199
M. Wt: 416.5 g/mol
InChI Key: QQBXQUZPAQRSRH-UHFFFAOYSA-N
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Description

1-(2-Naphthylsulfonyl)-4-(phenylsulfonyl)piperazine is a bis-sulfonylated piperazine derivative characterized by two aromatic sulfonyl groups attached to a central piperazine ring. Its molecular formula is C₂₀H₁₈N₂O₄S₂, with an average molecular weight of 414.50 g/mol. The compound’s structure features a naphthylsulfonyl group at the 1-position and a phenylsulfonyl group at the 4-position of the piperazine ring, conferring unique physicochemical properties such as increased lipophilicity compared to mono-sulfonylated analogs.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c23-27(24,19-8-2-1-3-9-19)21-12-14-22(15-13-21)28(25,26)20-11-10-17-6-4-5-7-18(17)16-20/h1-11,16H,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBXQUZPAQRSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-naphthylsulfonyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 1-(2-naphthylsulfonyl)piperazine with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-naphthylsulfonyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfinyl or sulfhydryl derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(2-naphthylsulfonyl)-4-(phenylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-naphthylsulfonyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives are highly tunable scaffolds, with biological activity heavily influenced by substituent type and placement. Key comparisons include:

Compound Name Substituents Key Properties/Activities Reference
1-(2-Naphthylsulfonyl)-4-(phenylsulfonyl)piperazine 1-(2-naphthylsulfonyl), 4-(phenylsulfonyl) High lipophilicity; potential enzyme inhibition (inferred from analogs)
1-(4-Chlorobenzhydryl)-4-benzoylpiperazine () 4-chlorobenzhydryl, benzoyl Cytotoxic (IC₅₀: 2–10 µM across cancer lines)
1-(Phenylsulfonyl)-4-(trimethoxybenzyl)piperazine () Phenylsulfonyl, trimethoxybenzyl Hybrid molecule for ischemia/infection
1-(2-Methoxyphenyl)-4-(nitrobenzyl)piperazine () 2-methoxyphenyl, nitrobenzyl High dopamine D2 affinity (Ki: <10 nM)
1-(2-Diphenyl)-piperazinehexanamide () 2-diphenyl, hexanamide 5-HT7 receptor agonist (Ki: 0.58 nM)

Key Observations:

  • Sulfonyl vs.
  • Aromatic Bulk : The naphthyl group in the target compound increases steric bulk and lipophilicity compared to phenyl or methoxyphenyl substituents (e.g., and ), which may influence blood-brain barrier penetration or protein-binding efficiency .

Comparison to Other Routes :

  • uses DIPEA as a base for sulfonylation, yielding 80–90% purity .
  • employs Ca(NTf₂)₂ as a catalyst for SuFEx reactions, achieving faster kinetics but requiring specialized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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